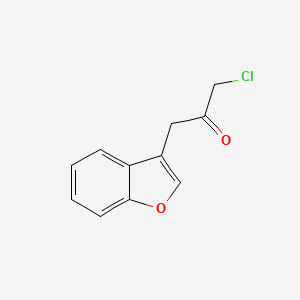![molecular formula C15H28O2Si B14171131 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal CAS No. 922515-78-4](/img/structure/B14171131.png)
2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal is an organic compound that features a silyl ether group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal typically involves multiple steps. One common route starts with the preparation of 3-[(tert-Butyldimethylsilyl)oxy]-1-propanol, which is then subjected to further reactions to introduce the hexa-3,5-dienal moiety . The reaction conditions often involve the use of strong bases like n-Butyllithium and electrophiles such as DMF (dimethylformamide) in anhydrous THF (tetrahydrofuran) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are applicable.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to an alcohol.
Substitution: The silyl ether group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate the substitution of the silyl ether group.
Major Products
Oxidation: 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienoic acid.
Reduction: 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hex-3-en-1-ol.
Substitution: 2-(3-Hydroxypropyl)hexa-3,5-dienal.
Scientific Research Applications
2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal involves its reactivity due to the presence of the aldehyde and silyl ether groups. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group can be cleaved under specific conditions to release the corresponding alcohol .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
- 3-[(tert-Butyldimethylsilyl)oxy]-1-propanol .
- (3-Bromopropoxy)-tert-butyldimethylsilane .
Uniqueness
2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal is unique due to its combination of a conjugated diene system and a silyl ether group. This structural feature makes it particularly useful in organic synthesis and material science applications, where such functionalities are desirable .
Properties
CAS No. |
922515-78-4 |
|---|---|
Molecular Formula |
C15H28O2Si |
Molecular Weight |
268.47 g/mol |
IUPAC Name |
2-[3-[tert-butyl(dimethyl)silyl]oxypropyl]hexa-3,5-dienal |
InChI |
InChI=1S/C15H28O2Si/c1-7-8-10-14(13-16)11-9-12-17-18(5,6)15(2,3)4/h7-8,10,13-14H,1,9,11-12H2,2-6H3 |
InChI Key |
GAFWAHHXGLGVJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC(C=CC=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


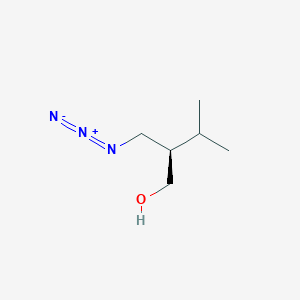
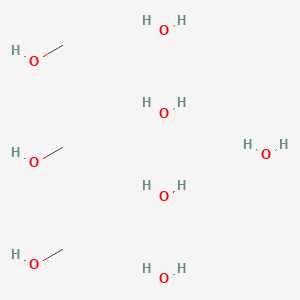
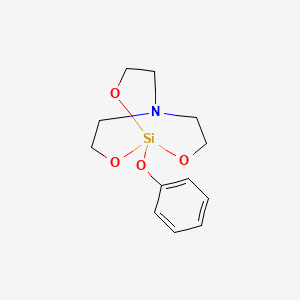
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14171091.png)
![[4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B14171094.png)
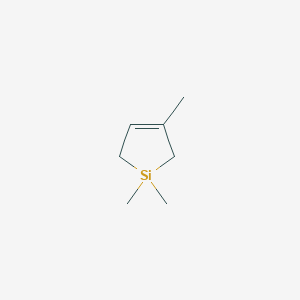
![N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide](/img/structure/B14171115.png)
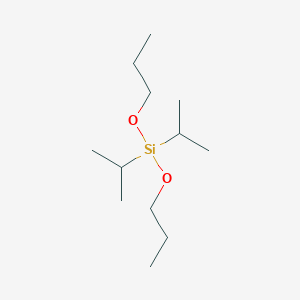
![N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14171130.png)
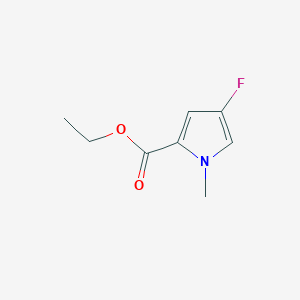
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)
